![molecular formula C25H27ClN2O3S2 B12142004 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12142004.png)
2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and an octyloxy substituent, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzoyl chloride with 2-aminothiazolidin-4-one in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-(octyloxy)benzaldehyde under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit significant biological activities:
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Antimicrobial Activity :
- Studies have shown that thiazolidinones possess antimicrobial properties, making them candidates for development into antibiotics or antifungal agents. The specific structural features of this compound may enhance its efficacy against various pathogens.
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Anticancer Properties :
- Thiazolidinone derivatives are known for their potential anticancer effects. Research has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
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Anti-inflammatory Effects :
- Some studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be useful in treating chronic inflammatory diseases.
Applications in Research
The applications of this compound extend into several domains of scientific research:
Medicinal Chemistry
This compound can serve as a lead compound for synthesizing new derivatives with enhanced biological activity. Researchers can modify the benzamide or thiazolidinone moieties to optimize pharmacokinetic and pharmacodynamic properties.
Drug Development
Given its biological activities, this compound could be investigated further for its potential as a therapeutic agent in treating infections, cancer, or inflammatory diseases. Structure-activity relationship (SAR) studies will be crucial for identifying the most effective derivatives.
Analytical Chemistry
The unique structure of this compound allows it to be used as a standard reference material in analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry. Its characterization can help develop protocols for analyzing similar compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-chloro-N’- (4- ( (4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 2-chloro-N’- (3- ( (4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-chloro-N1,N4-bis[[4-(octyloxy)phenyl]methylene]-1,4-benzenediamine
Uniqueness
What sets 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from thiazolidine derivatives. The general synthetic route includes:
- Formation of Thiazolidinone Core : Initial condensation reactions involving thiazolidine derivatives and appropriate aldehydes or ketones.
- Chlorination : Introduction of the chlorine atom at the 2-position.
- Formation of Benzamide Linkage : Reacting the thiazolidinone with an amine to form the final benzamide structure.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinones against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that compounds with a similar structure to this compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the substituents present on the benzene ring .
Anticancer Activity
Another critical area of research focuses on the anticancer potential of this compound. Preliminary studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound were tested against HeLa and MCF7 cell lines, resulting in IC50 values in the micromolar range. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
Anti-inflammatory Effects
Thiazolidinones have also been reported to exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
Properties
Molecular Formula |
C25H27ClN2O3S2 |
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Molecular Weight |
503.1 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H27ClN2O3S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)28(25(32)33-22)27-23(29)20-10-7-8-11-21(20)26/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,29)/b22-17- |
InChI Key |
ZYEMIXBSUYOKEW-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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